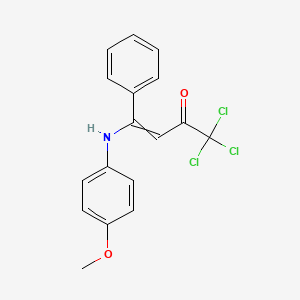
Diethylenetriamine nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylenetriamine nitrate is an organic compound that belongs to the class of amines. It is a derivative of diethylenetriamine, which is known for its versatile applications in various industries. This compound is a colorless hygroscopic liquid that is soluble in water and polar organic solvents but not in simple hydrocarbons. It is commonly used in the synthesis of polymers, as a curing agent for epoxy resins, and in coordination chemistry as a tridentate ligand.
Preparation Methods
Diethylenetriamine nitrate can be synthesized through various methods. One common method involves the reaction of diethylenetriamine with nitric acid. The reaction conditions typically include controlled temperature and pressure to ensure the formation of the desired nitrate compound. Industrial production methods often involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Diethylenetriamine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: It can be reduced to form amines and other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions with halogens and other electrophiles. Common reagents used in these reactions include nitric acid, hydrogen peroxide, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethylenetriamine nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as cobalt, copper, and platinum. These complexes can be used as catalysts in various organic reactions.
Medicine: It has been investigated for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of polymers, adhesives, and coatings. It is also used in the extraction of acid gases in the oil industry.
Mechanism of Action
The mechanism of action of diethylenetriamine nitrate involves its ability to form complexes with metal ions. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Diethylenetriamine nitrate can be compared with other similar compounds such as:
Ethylenediamine: A simpler amine with similar chemical properties but fewer applications.
Triethylenetetramine: A larger amine with additional nitrogen atoms, used as a copper chelator in the treatment of Wilson’s disease.
Diethylene glycol: A structural analogue with different chemical properties and applications. This compound is unique due to its ability to form stable complexes with a wide range of metal ions and its versatility in various industrial and research applications.
Properties
CAS No. |
57578-39-9 |
|---|---|
Molecular Formula |
C4H14N4O3 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;nitric acid |
InChI |
InChI=1S/C4H13N3.HNO3/c5-1-3-7-4-2-6;2-1(3)4/h7H,1-6H2;(H,2,3,4) |
InChI Key |
XAMVGCRNXFFKKM-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
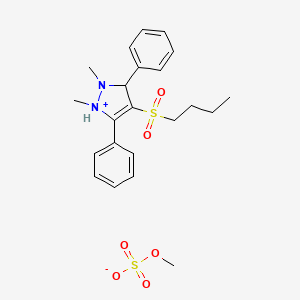
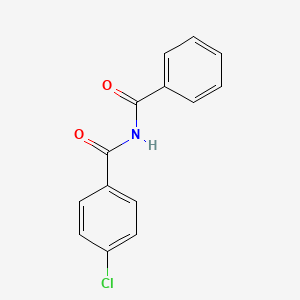
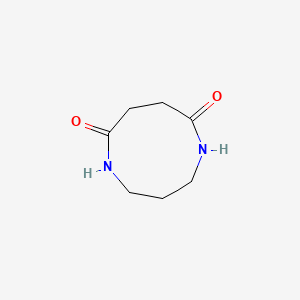
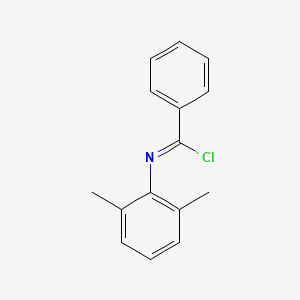
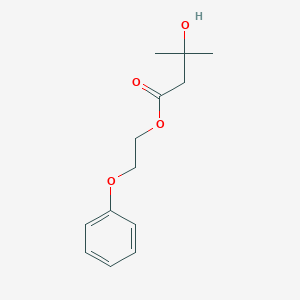

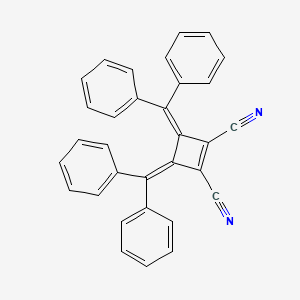
![1-[2-(2,4-Dichlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14608686.png)
![(E)-N-Phenyl-1-[2-(piperidin-1-yl)phenyl]methanimine](/img/structure/B14608687.png)
